molecular formula C14H9Cl2NO B7650508 2-Benzyl-5,7-dichloro-1,3-benzoxazole

2-Benzyl-5,7-dichloro-1,3-benzoxazole

Cat. No.: B7650508
M. Wt: 278.1 g/mol
InChI Key: XNZGEUSELDDNJC-UHFFFAOYSA-N
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Description

2-Benzyl-5,7-dichloro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with benzyl and dichloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5,7-dichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5,7-dichloro-1,3-benzoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Benzyl-5,7-dichloro-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5,7-dichloro-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-chloro-1,3-benzoxazole
  • 2-Benzyl-7-chloro-1,3-benzoxazole
  • 2-Benzyl-5,7-dimethyl-1,3-benzoxazole

Uniqueness

2-Benzyl-5,7-dichloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dichloro groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-5,7-dichloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-7-11(16)14-12(8-10)17-13(18-14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGEUSELDDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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